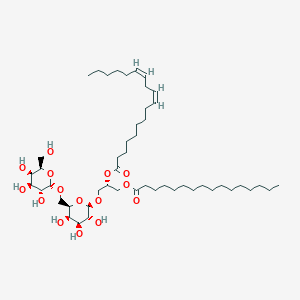

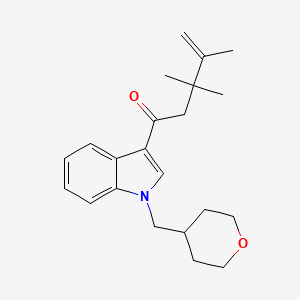

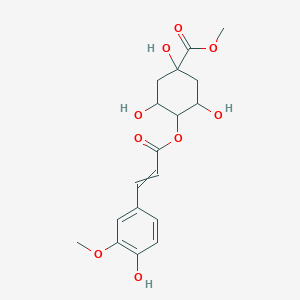

3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A-834735 is an indole-derived cannabinoid (CB) with a 3-tetramethylcyclopropylmethanone substituent. It acts as a full agonist at both the central CB1 and peripheral CB2 receptors in rat with Ki values of 4.6 and 0.31 nM, respectively, and EC50 values of 12 and 0.21 nM, respectively. A-834735 readily crosses the blood-brain barrier, dose-dependently reversing thermal hyperalgesia without adverse side effects in a rat neuropathic pain model. A-834735 degradant is a common impurity observed during GC-MS analysis of samples containing A-834735. The opened ring of the degradant is presumed to be produced during heating of A-834735. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of A-834735. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.

Applications De Recherche Scientifique

Synthesis Methods and Derivatives

Synthesis Techniques : A novel approach for preparing related compounds, such as [3R-(3α,4β,5α,6β)]-2-[7-chloro-1-(4-ethylbenzyl)-5-methyl-1H-indol-3-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, has been developed, showcasing advanced methods in chemical synthesis (Liu et al., 2010).

Chemical Transformations : Research on UR-144, a synthetic cannabinoid, revealed related compounds including 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one. These findings contribute to understanding chemical transformations in synthetic cannabinoid derivatives (Kavanagh et al., 2013).

Derivative Synthesis : The synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones using Leimgruber–Batcho methodology indicates the versatility of these compounds in creating structurally diverse molecules (Shahrisa et al., 2009).

Molecular Structures and Properties

Structural Analysis : Studies on supramolecular aggregation in related molecules, like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, help in understanding the molecular interactions and structural properties of these compounds (Low et al., 2007).

Chemical Reactions and Interactions : Research into silicon-directed oxa-Pictet-Spengler cyclization illustrates the chemical reactivity of related compounds, broadening the understanding of their interaction mechanisms (Zhang et al., 2005).

Applications in Chemical Synthesis

Synthetic Applications : The synthesis of novel triazolyl pyranochromen-2(1H)-ones and their antibacterial activity evaluation showcase potential pharmaceutical applications of these compounds (Kumar et al., 2016).

Building Blocks for Flavors and Fragrances : The stereoselective preparation of the natural flavor linaloyl oxide using chiral building blocks related to tetrahydropyran demonstrates the role of these compounds in flavor and fragrance synthesis (Serra & De Simeis, 2018).

Propriétés

Nom du produit |

3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one |

|---|---|

Formule moléculaire |

C22H29NO2 |

Poids moléculaire |

339.5 |

Nom IUPAC |

3,3,4-trimethyl-1-[1-(oxan-4-ylmethyl)indol-3-yl]pent-4-en-1-one |

InChI |

InChI=1S/C22H29NO2/c1-16(2)22(3,4)13-21(24)19-15-23(14-17-9-11-25-12-10-17)20-8-6-5-7-18(19)20/h5-8,15,17H,1,9-14H2,2-4H3 |

Clé InChI |

SHMFIOCKSMJXSG-UHFFFAOYSA-N |

SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CC3CCOCC3 |

Synonymes |

3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)